molecular formula C19H23N3O3S B2732064 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2310153-86-5

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2732064
CAS RN: 2310153-86-5
M. Wt: 373.47
InChI Key: JFVTTZVEIMSUKY-UHFFFAOYSA-N
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Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways and Crystal Structure Analysis: Researchers have developed novel synthetic pathways for pyrazole derivatives, focusing on their spectral characterization and crystal structure. For instance, compounds have been synthesized and characterized using techniques like FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction, providing detailed insights into their molecular and crystal structures (Kumara et al., 2018). These studies offer foundational knowledge for understanding the physical and chemical properties of these compounds, including their conformation, molecular interactions, and stability.

Biological Activity and Applications

  • Antibacterial and Antitumor Potentials

    Research has explored the antibacterial and antitumor activities of pyrazole derivatives. Some compounds have shown promising results against specific bacterial strains and cancer cell lines, highlighting their potential as therapeutic agents (Palkar et al., 2017). These findings are crucial for drug discovery and development, providing a basis for further investigation into their mechanisms of action and therapeutic efficacy.

  • Antioxidant Properties

    Novel pyrazolecarboxamide derivatives have been investigated for their antioxidant properties, showing potential in protecting against oxidative stress and DNA damage induced by environmental toxins (Soliman et al., 2019). This research underscores the importance of such compounds in developing protective strategies against pollution-induced health issues.

Molecular Interaction and Modeling Studies

  • Receptor Binding and Molecular Docking: Studies on the molecular interaction of pyrazole derivatives with specific receptors have been conducted, offering insights into their binding affinities and selectivity. For example, molecular docking studies have revealed how these compounds interact with cannabinoid receptors, suggesting their potential in modulating receptor activity and influencing biological pathways (Shim et al., 2002). This area of research is crucial for understanding the pharmacological potential of pyrazole derivatives and their role in treating various conditions.

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-13(14-6-3-2-4-7-14)20-19(23)18-16-8-5-9-17(16)21-22(18)15-10-11-26(24,25)12-15/h2-4,6-7,13,15H,5,8-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVTTZVEIMSUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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